molecular formula C7H12N4 B13629155 1-Methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole

1-Methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole

Cat. No.: B13629155
M. Wt: 152.20 g/mol
InChI Key: HSGIHVKZBYUVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a methyl group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 3-pyrrolidinyl-1-propylamine with methyl isocyanate under controlled conditions to form the desired triazole ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

  • 1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole
  • 1-Methyl-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole

Comparison: 1-Methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

1-methyl-5-pyrrolidin-3-yl-1,2,4-triazole

InChI

InChI=1S/C7H12N4/c1-11-7(9-5-10-11)6-2-3-8-4-6/h5-6,8H,2-4H2,1H3

InChI Key

HSGIHVKZBYUVFL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.